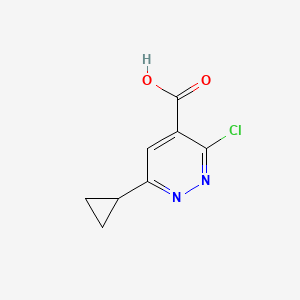

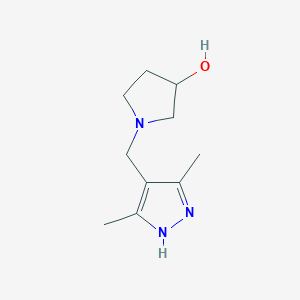

![molecular formula C10H12N4O3 B1475748 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2098082-36-9](/img/structure/B1475748.png)

3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid

説明

The compound “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines often starts from esters of oxalic acid monoamides . The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied using NMR spectroscopy and HPLC-MS spectrometry . The structure of these compounds has been proven using these techniques .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied extensively. For instance, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been analyzed .

科学的研究の応用

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure, which is similar to the compound , have been synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They are comparable to the current secondary-explosive benchmark, CL-20 .

Heat-Resistant Explosives

The azo compound 10, which is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . This makes it outperform all current heat-resistant explosives .

Primary Explosives

Compounds 14, 17, and 19, which are derivatives of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Medicinal Chemistry

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Building Blocks for Bioactive Molecules

Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .

Therapeutic Applications

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

作用機序

Target of Action

Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that the compound may target cellular processes or proteins involved in tumor growth and proliferation.

Mode of Action

It’s worth noting that similar compounds have demonstrated the ability to inhibit c-met kinase at the nanomolar level . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in anti-tumor activity.

Result of Action

Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.

将来の方向性

The [1,2,4]triazolo[4,3-a]pyrazines, including “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid”, have significant potential in both agriculture and medicinal chemistry. Their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer, make them a promising area for future research .

特性

IUPAC Name |

3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-2-7-11-12-9-10(17)13(4-3-8(15)16)5-6-14(7)9/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWLEKCOFFRANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)

![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)

![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)